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Compound of Interest

Compound Name: ABT-751

Cat. No.: B7856080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for ABT-751, an orally

bioavailable antimitotic agent. By synthesizing findings from multiple studies, this document

offers an objective comparison of ABT-751's performance against alternative treatments and

placebo, supported by experimental data.

Mechanism of Action
ABT-751 is a novel sulfonamide that targets microtubule dynamics, a critical process for cell

division. It binds to the colchicine site on β-tubulin, which inhibits the polymerization of

microtubules.[1][2][3][4] This disruption of the microtubule network leads to a cell cycle block at

the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2]

Preclinical studies have demonstrated its antitumor activity across a range of human tumor cell

lines, including those resistant to conventional chemotherapies like paclitaxel and doxorubicin.

[3][5] A key advantage of ABT-751 is that it does not appear to be a substrate for the P-

glycoprotein (P-gp) drug efflux pump, suggesting it may be effective in overcoming multi-drug

resistance.[3][6]
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Mechanism of action for ABT-751.
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Efficacy and Safety in Clinical Trials
ABT-751 has been evaluated in several Phase I and Phase II clinical trials across a variety of

malignancies. This section summarizes the key findings from these studies.

Phase I Trials
Phase I studies were primarily designed to determine the maximum tolerated dose (MTD),

dose-limiting toxicities (DLTs), and pharmacokinetic profile of ABT-751.

Table 1: Summary of Phase I Clinical Trial Data for ABT-751
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Study
Population

Dosing
Schedule

MTD DLTs Efficacy Reference

Refractory

Solid Tumors

7 days on,

21-day cycle

(q.d.)

250 mg/day

Abdominal

pain,

constipation,

fatigue

1 minor

response, 4

stable

disease (≥6

months)

[1][2]

Refractory

Solid Tumors

7 days on,

21-day cycle

(b.i.d.)

150 mg b.i.d.

Ileus,

constipation,

abdominal

pain, fatigue

(in later

cycles)

- [1][2]

Refractory

Hematologic

Malignancies

7 days on,

21-day cycle

150

mg/m²/day
- - [5][7]

Refractory

Hematologic

Malignancies

21 days on,

28-day cycle

200

mg/m²/day
- - [5][7]

Pediatric

Solid Tumors

7 days on,

21-day cycle

200

mg/m²/day

Sensory and

motor

neuropathy,

hypertension,

fatigue

- [8][9]

Pediatric

Solid Tumors

21 days on,

28-day cycle

100

mg/m²/day

Fatigue,

sensory

neuropathy,

hypertension,

neutropenia,

thrombocytop

enia, GI

toxicities

- [10]
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Phase II Trials
Phase II studies aimed to evaluate the efficacy and further assess the safety of ABT-751 in

specific cancer types.

Table 2: Summary of Phase II Clinical Trial Data for ABT-751

| Study Population | Dosing Schedule | Objective Response Rate (ORR) | Median Time to

Progression (TTP) | Median Overall Survival (OS) | Key Adverse Events (Grade 3) | Reference

| |---|---|---|---|---|---| | Advanced NSCLC (taxane-refractory) | 200 mg daily for 21 days, 28-day

cycle | 2.9% | 2.1 months | 8.4 months | Fatigue, constipation, dehydration |[11] | | Colorectal

Cancer | Daily for 21 days, 28-day cycle | To be determined | To be determined | To be

determined | - |[12] |

Experimental Protocols
Phase I Study in Refractory Solid Tumors

Patient Eligibility: Patients with refractory solid tumors who had failed standard therapies.

Dosing: ABT-751 was administered orally on a daily (q.d.) or twice daily (b.i.d.) schedule for

7 consecutive days, followed by a 14-day rest period (21-day cycle).[1][2] Dose escalation

occurred in cohorts of patients to determine the MTD.

Outcome Assessment: Toxicity was monitored weekly. Pharmacokinetic analysis of plasma

and urine was performed to determine the drug's absorption, distribution, metabolism, and

excretion.[1][2] Tumor response was assessed using standard imaging criteria.

Phase II Study in Advanced Non-Small Cell Lung Cancer
(NSCLC)

Patient Eligibility: Patients with recurrent or metastatic NSCLC who had received one to two

prior cytotoxic chemotherapy regimens, had a performance status of 0-1, and adequate

organ function.[11]

Dosing: ABT-751 was administered at a dose of 200 mg daily for 21 consecutive days,

followed by a 7-day rest period (28-day cycle).[11]
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Outcome Assessment: The primary objectives were to determine the response rate, time to

tumor progression, overall survival, and tolerability of ABT-751.[11]

Clinical Trial Workflow

Patient Screening
(Eligibility Criteria) Informed Consent Baseline Assessment

(Tumor Measurement, etc.)
ABT-751 Administration

(Dosing Schedule)
Toxicity & Adverse
Event Monitoring

Tumor Response
Evaluation (Imaging)

Continue if stable
or responding

Long-term
Follow-up

Off-study if
progression or

unacceptable toxicity

Click to download full resolution via product page

A typical workflow for a clinical trial of ABT-751.

Comparison with Alternatives
In the Phase II trial for advanced NSCLC, the efficacy of ABT-751 was compared to other

agents considered active in this patient population. The median time to progression and overall

survival were found to be comparable to other approved second-line treatments for NSCLC.

[11] A notable advantage of ABT-751 was its acceptable nonmyelosuppressive toxicity profile,

which contrasts with many cytotoxic chemotherapy agents.[11]

Conclusion
This meta-analysis of clinical trials involving ABT-751 indicates that the agent has a

manageable safety profile and demonstrates modest antitumor activity in certain patient

populations. Its unique mechanism of action and potential to overcome multi-drug resistance

make it a candidate for further investigation, particularly in combination with other cytotoxic

agents.[3][11] Future studies should focus on identifying predictive biomarkers to select

patients most likely to benefit from ABT-751 therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b7856080?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18520803/
https://www.benchchem.com/product/b7856080?utm_src=pdf-body-img
https://www.benchchem.com/product/b7856080?utm_src=pdf-body
https://www.benchchem.com/product/b7856080?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18520803/
https://www.benchchem.com/product/b7856080?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18520803/
https://www.benchchem.com/product/b7856080?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11043045/
https://pubmed.ncbi.nlm.nih.gov/18520803/
https://www.benchchem.com/product/b7856080?utm_src=pdf-body
https://www.benchchem.com/product/b7856080?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7856080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. The pharmacokinetics and safety of ABT-751, a novel, orally bioavailable sulfonamide
antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

2. aacrjournals.org [aacrjournals.org]

3. Evaluation of ABT-751, a novel anti-mitotic agent able to overcome multi-drug resistance,
in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

4. ClinicalTrials.gov [clinicaltrials.gov]

5. aacrjournals.org [aacrjournals.org]

6. DSpace [researchrepository.ul.ie]

7. researchgate.net [researchgate.net]

8. A phase 1 study of ABT-751, an orally bioavailable tubulin inhibitor, administered daily for
7 days every 21 days in pediatric patients with solid tumors - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. aacrjournals.org [aacrjournals.org]

10. A phase I study of ABT-751, an orally bioavailable tubulin inhibitor, administered daily for
21 days every 28 days in pediatric patients with solid tumors - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. A phase II study of ABT-751 in patients with advanced non-small cell lung cancer -
PubMed [pubmed.ncbi.nlm.nih.gov]

12. ClinicalTrials.gov [clinicaltrials.gov]

To cite this document: BenchChem. [A Comparative Meta-Analysis of ABT-751 in Clinical
Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7856080#meta-analysis-of-clinical-trials-involving-
abt-751]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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